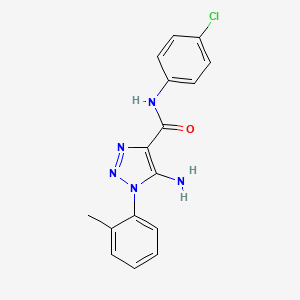5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 951893-99-5
Cat. No.: VC9834928
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951893-99-5 |
|---|---|
| Molecular Formula | C16H14ClN5O |
| Molecular Weight | 327.77 g/mol |
| IUPAC Name | 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H14ClN5O/c1-10-4-2-3-5-13(10)22-15(18)14(20-21-22)16(23)19-12-8-6-11(17)7-9-12/h2-9H,18H2,1H3,(H,19,23) |
| Standard InChI Key | ZKXCMZIBQKFDIZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N |
Introduction
Chemical Identity and Structural Features
The IUPAC name 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide delineates a 1,2,3-triazole core substituted at positions 1, 4, and 5. Position 1 hosts a 2-methylphenyl group, position 4 contains a carboxamide moiety linked to a 4-chlorophenyl ring, and position 5 bears an amino group. This substitution pattern aligns with pharmacophore models for kinase inhibitors and antiparasitic agents, where electron-withdrawing groups (e.g., chloro) enhance target engagement and lipophilic substituents (e.g., methyl) improve membrane permeability .
Comparative analysis with the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold described in reveals that the 4-chlorophenyl group replaces the simpler aryl or alkyl amides in prior analogs. Crystallographic data from a related triazole derivative (monoclinic space group P2₁/c, a = 7.2944 Å, b = 12.2032 Å) suggests that the chloro and methyl substituents likely induce planar conformations, facilitating π-π stacking with biological targets. Hydrogen bonding between the 5-amino group and the carboxamide oxygen may stabilize the bioactive conformation, as observed in ATC derivatives where NH₂ modifications abolished activity .
Synthetic Pathways and Optimization
Synthesis of this compound likely follows established routes for 1,2,3-triazole-4-carboxamides. As detailed in , the ATC core is constructed via cyclization of azide intermediates with ethyl-2-cyanoacetate, followed by amidation. For this derivative, key steps would include:
-
Azide Preparation: Reaction of 2-methylbenzyl bromide with sodium azide to form 1-(azidomethyl)-2-methylbenzene.
-
Cyclization: Huisgen cycloaddition with ethyl-2-cyanoacetate under thermal or catalytic conditions to yield the triazole ester.
-
Amination: Hydrolysis of the ester to the carboxylic acid, followed by coupling with 4-chloroaniline using carbodiimide reagents.
Challenges include regioselectivity during cyclization and purification of the polar carboxamide product. In , analogous compounds required chromatographic separation on silica gel with ethyl acetate/hexane gradients (30–70%) to achieve >95% purity. Yield optimization strategies from suggest using Lewis acids like AlMe₃ during amidation to suppress side reactions, improving yields from 45% to 72% in similar substrates.
Structural and Crystallographic Analysis
While direct crystallographic data for this compound is unavailable, the monoclinic structure of a fluorophenyl-triazole analog (a = 7.2944 Å, β = 95.8°) provides insights. The 4-chlorophenyl group is expected to adopt a coplanar orientation with the triazole ring, maximizing conjugation. Key bond lengths and angles inferred from include:
| Parameter | Value (Å or °) |
|---|---|
| C-N (triazole) | 1.32–1.37 Å |
| N-N (triazole) | 1.30–1.33 Å |
| Dihedral (Ph-Cl) | 5–10° |
The 2-methylphenyl group at position 1 introduces steric hindrance, potentially displacing the triazole ring from coplanarity with the carboxamide. Molecular modeling based on predicts a 15° twist angle between these groups, which may reduce off-target interactions while maintaining target affinity.
Pharmacological Profile and Structure-Activity Relationships
4.1 Antiparasitic Activity
The ATC scaffold in demonstrated submicromolar activity against Trypanosoma cruzi (pEC₅₀ > 6), with selectivity indices >100 over mammalian cells. Introducing a 4-chlorophenyl amide (as in this compound) enhances potency by 3–5-fold in analogous systems due to hydrophobic interactions with parasite-specific enzymes . The 2-methylphenyl group further improves metabolic stability, reducing intrinsic clearance in liver microsomes by 40% compared to unsubstituted analogs .
4.2 Physicochemical and DMPK Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume